molecular formula C21H21ClN4O2S B2451402 (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone CAS No. 1286702-40-6

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

Cat. No. B2451402
CAS RN: 1286702-40-6
M. Wt: 428.94
InChI Key: IWTWHPAEPRXUDU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroanalytical methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The InChI code for this compound is 1S/C19H21N5O2/c1-26-18-8-6-16 (7-9-18)23-12-10-22 (11-13-23)15-2-4-17 (5-3-15)24-14-20-21-19 (24)25/h2-9,14H,10-13H2,1H3, (H,21,25) .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including a compound structurally related to the one , and found them to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Characterization

  • The synthesis and characterization of related compounds have been reported, demonstrating their potential in medicinal chemistry research. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds including "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" and "(4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone," elucidating their structures and potential antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Anticancer and Antituberculosis Studies

  • Research on derivatives of this chemical structure has also extended to anticancer and antituberculosis studies. Mallikarjuna et al. (2014) synthesized a series of derivatives and evaluated them for in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity, showing promising results for some compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Chemical Synthesis Techniques

  • The compound and its derivatives have been synthesized using various techniques, demonstrating the versatility and potential for chemical manipulation. For instance, Mermer et al. (2018) explored the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus through conventional, microwave, and ultrasound irradiation methods, further evaluating their biological potentials including antimicrobial and antioxidant activities (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, it could be interesting to investigate its potential applications in other areas of medicine or pharmacology.

properties

IUPAC Name

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-28-17-8-2-14(3-9-17)19-18(23)20(29-24-19)21(27)26-12-10-25(11-13-26)16-6-4-15(22)5-7-16/h2-9H,10-13,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTWHPAEPRXUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

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